

A Comparative Guide to BMY 7378 and 8-OH-DPAT for Researchers

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Compound of Interest

Compound Name: BMY 7378

Cat. No.: B1662572

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This guide provides a comprehensive comparison of **BMY 7378** and 8-OH-DPAT, two widely used research compounds targeting serotonergic and adrenergic systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their receptor binding profiles, functional activities, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and key experimental methodologies are described.

Introduction

8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and potent full agonist for the serotonin 1A (5-HT_{1A}) receptor.[1][2] It has been extensively used to investigate the physiological and behavioral roles of the 5-HT_{1A} receptor.[2] **BMY 7378** is a versatile compound that acts as a partial agonist at the 5-HT_{1A} receptor and a potent and selective antagonist at the α _{1D}-adrenergic receptor.[3][4] This dual activity makes **BMY 7378** a valuable tool for dissecting the distinct roles of these two receptor systems.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the receptor binding affinities and functional potencies of **BMY 7378** and 8-OH-DPAT. This data highlights the distinct selectivity profiles of each compound.

Table 1: Receptor Binding Affinity Profile

Receptor Subtype	BMY 7378 K _i (nM)	8-OH-DPAT K _i (nM)
Serotonin Receptors		
5-HT _{1a}	0.8 (IC ₅₀)	1.0
5-HT _{1B}	-	>1000 (pIC ₅₀ <5)
5-HT ₇	-	466
Adrenergic Receptors		
α _{1a}	800	-
α _{1B}	600	-
α _{1D}	2	2800
α _{2C}	288 (pK _i 6.54)	-
Dopamine Receptors		
D ₂	-	>10,000

Data compiled from multiple sources.[3][5][6][7] Note: K_i values are inhibitory constants, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. Lower K_i values indicate higher binding affinity. pIC₅₀ is the negative logarithm of the IC₅₀ value.

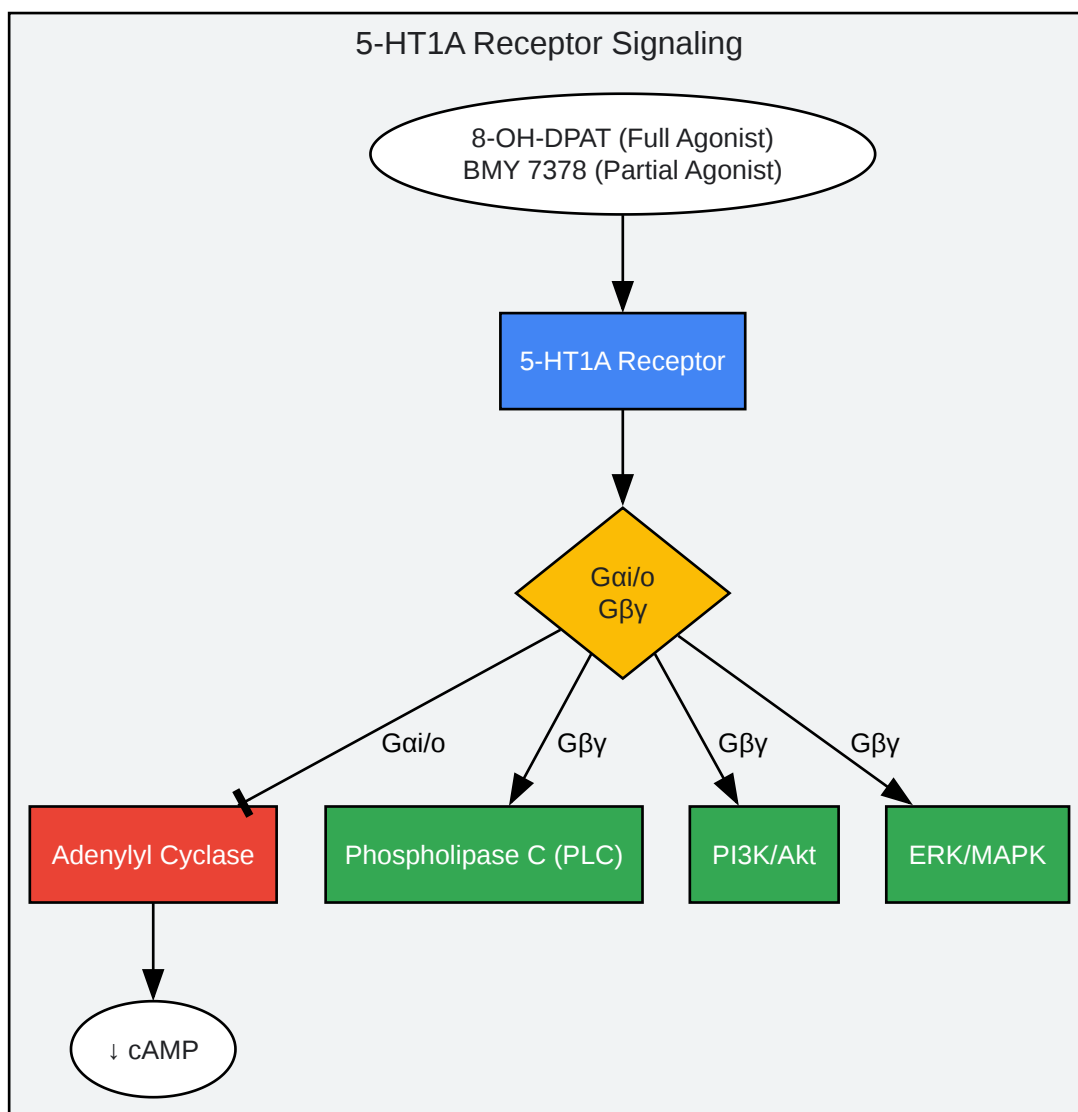
Table 2: Functional Activity Profile

Compound	Primary Target(s)	Functional Activity
BMY 7378	5-HT _{1a} Receptor	Partial Agonist/Antagonist
α _{1D} -Adrenergic Receptor	Antagonist	
8-OH-DPAT	5-HT _{1a} Receptor	Full Agonist

Data compiled from multiple sources.[1][2][3][4]

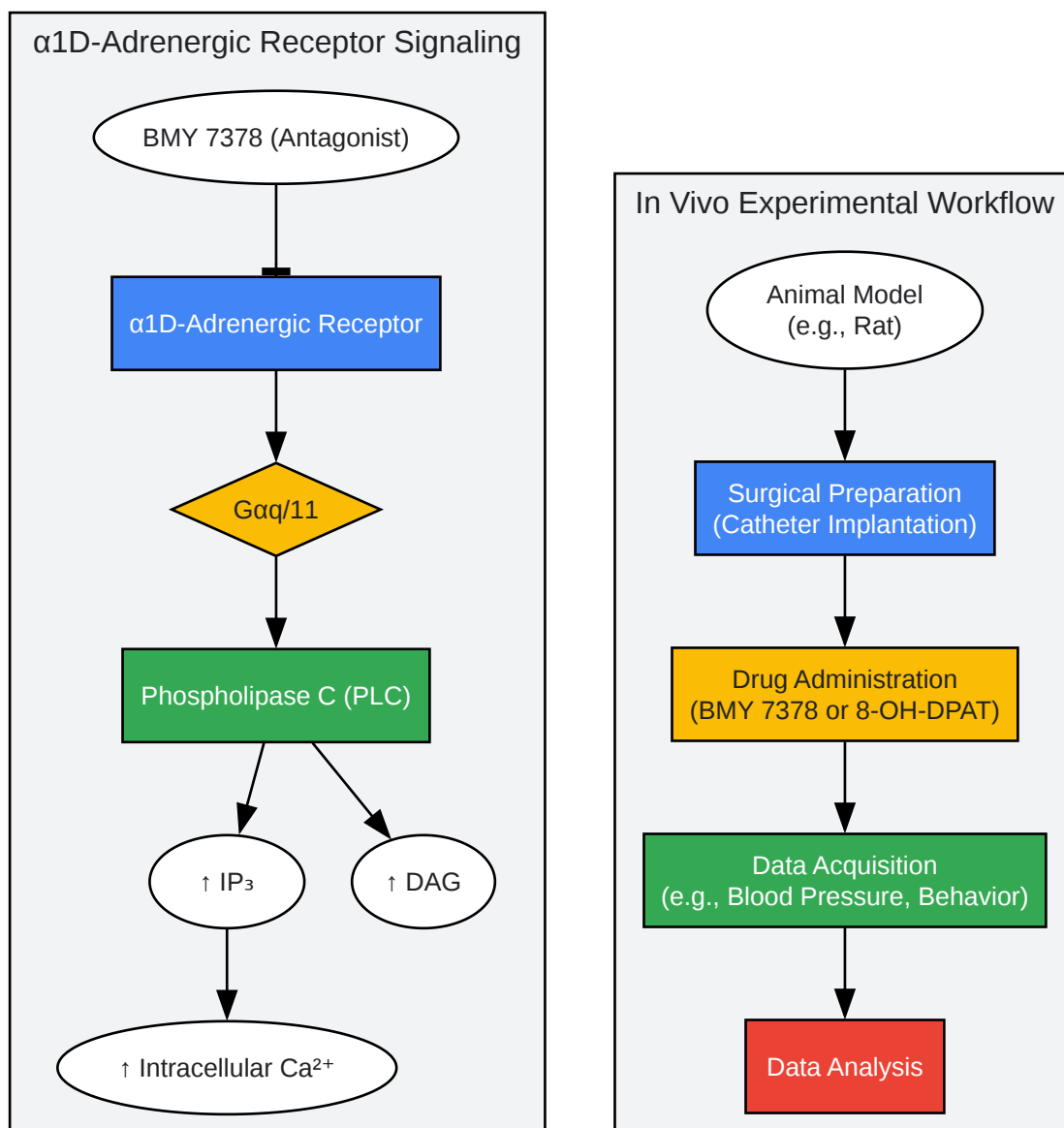
Signaling Pathways

BMY 7378 and 8-OH-DPAT elicit their effects by modulating distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with their target receptors.



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Caption: 5-HT_{1A} Receptor Signaling Pathway.



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